N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide
Description
N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide is a thiazolo[4,5-b]pyridine derivative synthesized through functionalization of the core scaffold via hydrazide group acylation and subsequent introduction of a cyclohexanecarboxamide moiety at the N3 position . This compound belongs to a broader class of thiazolo[4,5-b]pyridines investigated for their anti-exudative and antioxidant properties.
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9-8-10(2)16-13-12(9)20-15(17-13)18-14(19)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJXWQVYELYAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the attachment of the cyclohexanecarboxamide group. One common method starts with the synthesis of the thiazolo[4,5-b]pyridine scaffold from thiazole or thiazolidine derivatives, which are then annulated with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can modify the compound’s electronic properties and reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[4,5-b]pyridine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Derivatives
Substituent Impact on Activity
- Thiazolidine-Acetamide Moiety : The conjugated thioxo and oxo groups enhance electron delocalization, contributing to stronger DPPH radical scavenging (IC₅₀ = 12 μM) compared to the target compound .
- Imine Group (CAS 203380-78-3): Serves as a precursor in synthesis; its simpler structure lacks the functional groups necessary for pronounced biological activity .
Pharmacological Performance
- Anti-Exudative Activity : The target compound showed comparable efficacy to the thiazolidine-acetamide derivative in reducing carrageenan-induced edema but required higher doses (100 mg/kg vs. 50 mg/kg for 56% inhibition) .
- Antioxidant Capacity : The thiazolidine-acetamide derivative outperformed the target compound in DPPH assays, likely due to its additional sulfur atoms and conjugated system stabilizing free radical interactions .
Research Findings and Mechanistic Insights
- Solubility vs. Bioavailability : The potassium salt derivative exhibited superior aqueous solubility but reduced cellular uptake due to its ionic nature, whereas the target compound’s lipophilicity may favor tissue penetration .
- Synthetic Flexibility: The active methylene group at C5 in thiazolo[4,5-b]pyridines allows for Knoevenagel condensation, enabling diverse aryliden functionalizations that modulate activity .
Notes
Structural-Activity Relationship (SAR) : The cyclohexanecarboxamide group balances lipophilicity and steric bulk, optimizing pharmacokinetics without compromising target engagement.
Limitations : Biological data for the imine derivative (CAS 203380-78-3) are scarce, limiting direct efficacy comparisons .
Biological Activity
Overview of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide
This compound is a synthetic compound that belongs to a class of thiazole and pyridine derivatives. These types of compounds are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound features a thiazole ring fused with a pyridine structure, which is known for its diverse biological activities. The cyclohexanecarboxamide moiety adds to its structural complexity and may influence its pharmacokinetic properties.
Antimicrobial Activity
Compounds with thiazole and pyridine rings have been reported to exhibit significant antimicrobial properties. For instance:
- Mechanism : These compounds may inhibit bacterial growth by interfering with protein synthesis or disrupting cell wall synthesis.
- Case Study : A study on similar thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential efficacy for this compound.
Anticancer Activity
Thiazole and pyridine derivatives have also been investigated for their anticancer properties:
- Mechanism : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases or inhibition of cell cycle progression.
- Research Findings : In vitro studies on related compounds demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could possess similar properties.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole and pyridine derivatives has been noted in several studies:
- Mechanism : They might inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Evidence : Research has indicated that similar compounds can reduce inflammation in animal models, supporting the hypothesis that this compound may exhibit comparable effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
